molecular formula C8H6F3NO2 B12981426 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one

1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one

Cat. No.: B12981426
M. Wt: 205.13 g/mol
InChI Key: PNKPTHKFRNZYQS-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is a complex organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one typically involves the reaction of 4-(trifluoromethoxy)pyridine with ethanone derivatives under controlled conditions. One common method includes the use of a copper-catalyzed oxidation approach, where pyridin-2-yl-methanes are oxidized to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and environmentally friendly, providing moderate to good yields.

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including nucleophilic substitution and electrophilic addition reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper catalysts and water are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses and applications .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt key cellular signaling pathways, leading to its observed antimicrobial and anticancer effects . The trifluoromethoxy group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Uniqueness: 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various advanced research applications .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H6F3NO2/c1-5(13)7-4-6(2-3-12-7)14-8(9,10)11/h2-4H,1H3

InChI Key

PNKPTHKFRNZYQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1)OC(F)(F)F

Origin of Product

United States

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